G2 Glycan

Catalog No.
S875232
CAS No.
71496-53-2
M.F
C62H104N4O46
M. Wt
1641.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
G2 Glycan

CAS Number

71496-53-2

Product Name

G2 Glycan

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C62H104N4O46

Molecular Weight

1641.5 g/mol

InChI

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1

InChI Key

JMUPMJGUKXYCMF-IWDIICGPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

Glycan Characterization in Biotherapeutics

    Scientific Field: Biopharmaceuticals and glycoproteomics.

    Summary: Glycans are complex carbohydrates attached to proteins. Characterizing N-linked glycans in biotherapeutics is crucial for understanding their structure, function, and quality.

    Methods: The Waters Biopharmaceutical Platform Solution with UNIFI offers an integrated workflow for glycan characterization.

    Results: Researchers can profile released glycans, facilitating multi-batch or biosimilar/innovator comparability studies.

Cancer Diagnosis via Glycan Patterns

    Scientific Field: Oncology.

    Summary: Aberrant glycans are hallmarks of cancer. Tumor-specific glycan patterns hold potential for improving diagnostic sensitivity and selectivity.

    Methods: Researchers analyze glycan profiles to identify cancer-specific patterns.

    Results: Early diagnosis based on glycan patterns may revolutionize cancer management.

Glycan Recognition in Physiological Processes

G2 Glycan, also known as Asialoglycan, is a specific type of N-linked glycan characterized by its unique structure, which includes two galactose residues and two N-acetylglucosamine residues attached to a core mannose structure. Its molecular formula is C54H91N3O41C_{54}H_{91}N_{3}O_{41} with a molecular weight of approximately 1,438.30 g/mol. G2 Glycan plays a significant role in various biological processes, particularly in the context of glycoproteins and their interactions within biological systems .

  • The specific mechanism of action of G2 Glycan within biological systems depends on the context of the glycoprotein it's attached to [].
  • The presence of G2 Glycan on a glycoprotein can influence protein folding, stability, and interaction with other molecules [].
  • G2 Glycan is not expected to be inherently toxic or hazardous.
  • Standard laboratory precautions for handling biological materials should be followed when working with G2 Glycan.

The synthesis and modification of G2 Glycan involve several enzymatic reactions, primarily catalyzed by glycosyltransferases and glycosidases. Key reactions include:

  • Glycosylation: The addition of sugar moieties to proteins or lipids, facilitated by enzymes such as endo-β-N-acetylglucosaminidases, which can cleave or transfer sugar chains to glycoproteins .
  • Transglycosylation: The transfer of glycan chains from donor molecules to acceptor molecules, crucial for modifying glycoprotein structures .
  • Deglycosylation: The removal of sugar residues from glycoproteins, which can alter their stability and functionality .

These reactions are essential for generating homogeneous glycoforms that can exhibit distinct biological activities.

G2 Glycan is known to influence several biological functions, particularly in the context of monoclonal antibodies. Its presence can modulate effector functions such as:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): G2 Glycan enhances the binding affinity of antibodies to Fc receptors on immune cells, thereby promoting cytotoxic responses against target cells.
  • Complement-Dependent Cytotoxicity (CDC): The structural characteristics of G2 Glycan can affect the activation of the complement system, contributing to immune responses against pathogens .

Additionally, G2 Glycan's role in stabilizing protein structures and influencing pharmacokinetics makes it a critical factor in therapeutic applications.

The synthesis of G2 Glycan can be achieved through various methods:

  • Chemoenzymatic Synthesis: This method combines chemical and enzymatic approaches to produce homogeneous glycoforms. For instance, specific endo-β-N-acetylglucosaminidases can be used to rearrange heterogeneous N-glycans into more uniform structures like G2 Glycan .
  • Biotechnological Approaches: Utilizing transgenic organisms (e.g., plants or yeast) for the production of glycoproteins with desired glycosylation patterns is another effective strategy .
  • Chemical Synthesis: Although more complex, total chemical synthesis offers precise control over glycan structures but may lack the efficiency found in enzymatic methods.

G2 Glycan has several applications across various fields:

  • Biopharmaceuticals: It is pivotal in the development of monoclonal antibodies with enhanced therapeutic efficacy due to improved stability and bioactivity.
  • Diagnostics: G2 Glycan can serve as a biomarker for certain diseases, aiding in early detection and monitoring.
  • Vaccine Development: Its role in modulating immune responses makes it valuable in designing effective vaccines that elicit strong immunogenicity .

Studies on the interactions involving G2 Glycan focus on its binding properties with various receptors and proteins. Notable findings include:

  • Binding Affinity: Research indicates that the presence of G2 Glycan enhances binding affinity between antibodies and Fc receptors, leading to increased immune activation .
  • Structural Studies: Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the conformational dynamics influenced by G2 Glycan in antibody structures .

These studies underscore the importance of G2 Glycan in modulating protein interactions within biological systems.

Several compounds share structural similarities with G2 Glycan, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
G0 GlycanLacks galactose residuesSimplest form; often used as a baseline
G1 GlycanContains one galactose residueIntermediate structure; affects binding
High-Mannose TypeRich in mannose residuesCommonly found in therapeutic proteins
Complex TypeMultiple branching sugarsHighly variable; diverse biological roles

G2 Glycan stands out due to its specific arrangement of sugars that enhance antibody function while maintaining stability . This unique configuration allows it to play crucial roles in therapeutic applications compared to other similar glycans.

XLogP3

-18.4

Wikipedia

PUBCHEM_71308690

Dates

Modify: 2023-08-16

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